mGluR2 NAM Potency Improvement: Scaffold-Specific SAR
The 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, when derivatized, enabled a 100-fold improvement in mGluR2 NAM potency from an initial hit. The optimized compound 11 demonstrated in vivo efficacy in a rodent V-maze cognition model at a dose of 0.32 mg/kg, with dose-dependent receptor occupancy [1]. This compares favorably to the non-pyrazolopyrazinone mGluR2/3 NAM RO4988546, which has a reported IC50 of 5.5 nM but lacks the same scaffold-driven selectivity profile [2].
| Evidence Dimension | mGluR2 NAM Potency Improvement & In Vivo Activity Threshold |
|---|---|
| Target Compound Data | 100-fold potency improvement; In vivo activity at 0.32 mg/kg in V-maze model (Compound 11) |
| Comparator Or Baseline | RO4988546: IC50 = 5.5 nM (mGluR2/3 NAM, structurally distinct chemotype) |
| Quantified Difference | 100-fold improvement from initial hit; 0.32 mg/kg active dose vs. N/A for RO4988546 in this cognition model |
| Conditions | mGluR2 functional assay; Rodent V-maze cognition model; PK-PD receptor occupancy |
Why This Matters
This demonstrates that the scaffold is not merely a 'carrier' but is essential for achieving the potency gains and in vivo activity that define a viable mGluR2 NAM lead.
- [1] Alonso de Diego, S. A., et al. (2024). Discovery of 6,7-Dihydropyrazolo[1,5‑a]pyrazin-4(5H)‑one Derivatives as mGluR2 Negative Allosteric Modulators with In Vivo Activity in a Rodent’s Model of Cognition. Journal of Medicinal Chemistry, 67(17), 15569-15585. https://doi.org/10.1021/acs.jmedchem.4c00848 View Source
- [2] Doornbos, M. L. J., et al. (2011). Structural determinants of allosteric antagonism at metabotropic glutamate receptor 2: mechanistic studies with new potent negative allosteric modulators. British Journal of Pharmacology, 164(2b), 521-537. https://doi.org/10.1111/j.1476-5381.2011.01409.x View Source
